![molecular formula C24H21N3O3 B2438488 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 896374-18-8](/img/no-structure.png)

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

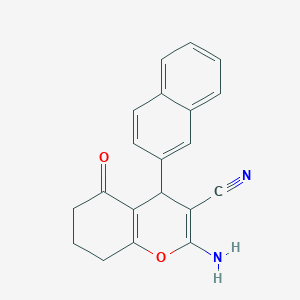

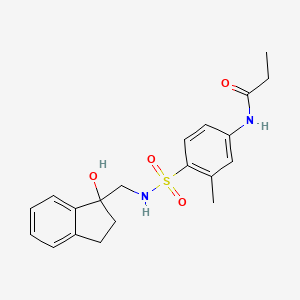

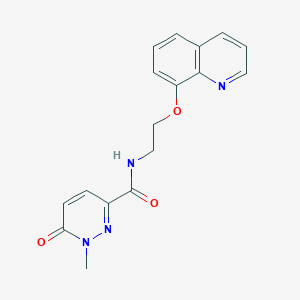

“4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide” is a compound that belongs to the quinazolinone family . Quinazolinones are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of quinazolinones can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with a 2,4-dioxo-1H-quinazolin-3-yl ring . The structure of the synthesized compounds can be confirmed by means of IR, 1H-NMR, 13C-NMR, MS and elemental analysis .

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The quest for more water-soluble analogs of quinazolinone derivatives with high antitumor potency led to the synthesis of compounds with enhanced cytotoxicity compared to their predecessors. For instance, certain derivatives were synthesized to increase water solubility, which in turn showed up to 6-fold more cytotoxicity than CB30865, a quinazolin-4-one antitumor agent, while retaining unique biochemical properties like delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).

Antiviral Properties

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques demonstrated significant antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome corona, among others. The synthesis method provided a rapid production of compounds with potential antiviral properties, showing significant efficacy in inhibiting the replication of avian influenza (H5N1) virus (Selvam et al., 2007).

Analgesic and Anti-inflammatory Activities

The synthesis of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one moiety showed promising analgesic and anti-inflammatory activities. Certain derivatives exhibited potent analgesic activity, while others showed significant anti-inflammatory effects, highlighting the potential of quinazolin-4-one derivatives in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Antimicrobial Activity

A new series of Schiff bases derived from quinazolinone derivatives and their cyclized products were synthesized and screened for their antimicrobial activity against a variety of pathogens. One compound exhibited potent in vitro anti-microbial activity, showcasing the potential of quinazolinone derivatives in developing new antimicrobial agents (Mohamed et al., 2010).

Herbicidal Evaluation

Quinazolin-4(3H)-ones and benzoxazin-4(3H)-ones with phenoxy-methyl substituents were synthesized and evaluated for their herbicidal activity. These compounds displayed high levels of phytotoxicity against both monocotyledon and dicotyledon model plants, suggesting their potential as plant hormone inhibitors and leading to the identification of potential lead hits targeting the TIR1 hormone receptor (Aibibuli et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound’s interaction with its targets involves binding to the GABA receptors and GABA enzyme active sites . This binding can modulate the activity of the receptors and enzymes, potentially altering the balance of neurotransmitters in the nervous system.

Biochemical Pathways

The compound’s action on GABAergic biotargets suggests it may affect the GABAergic signaling pathway . This pathway is involved in a variety of neurological processes, including mood regulation, pain response, and sleep-wake cycles.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide' involves the condensation of 2,4-dioxo-1H-quinazoline-3-carbaldehyde with N-(4-methylbenzyl)aniline, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "2,4-dioxo-1H-quinazoline-3-carbaldehyde", "N-(4-methylbenzyl)aniline", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1H-quinazoline-3-carbaldehyde with N-(4-methylbenzyl)aniline in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-methylphenyl)benzamide.", "Step 2: Addition of benzoyl chloride to the intermediate in the presence of a base such as triethylamine or pyridine to form the final product, 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide." ] } | |

CAS-Nummer |

896374-18-8 |

Produktname |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |

Molekularformel |

C24H21N3O3 |

Molekulargewicht |

399.45 |

IUPAC-Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |

InChI-Schlüssel |

CNZKQNWBAWOIGF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)

![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)

![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)

![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)